2-Thiouracil chemical properties and structure
2-Thiouracil chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiouracil (B1096) is a heterocyclic compound and a sulfur-containing derivative of uracil (B121893), one of the four nucleobases in RNA.[1] Its structural similarity to uracil allows it to interfere with nucleic acid metabolism and protein synthesis, leading to its primary application as an antithyroid agent.[2] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of 2-thiouracil, tailored for professionals in research and drug development.
Chemical Structure and Properties
2-Thiouracil, with the IUPAC name 2-Sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, is a planar molecule. It exists in tautomeric forms, with the thione form predominating under normal conditions.[1] This tautomerism is crucial for its biological activity and chemical reactivity.
Table 1: Physicochemical Properties of 2-Thiouracil
| Property | Value | Source(s) |
| IUPAC Name | 2-Sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| CAS Number | 141-90-2 | [3] |
| Chemical Formula | C₄H₄N₂OS | [1][3] |
| Molecular Weight | 128.15 g/mol | [1][3] |
| Appearance | White to pale cream-colored crystalline powder | [4] |
| Melting Point | >300 °C (decomposes) | [4] |
| Boiling Point | Not determined (decomposes) | [1] |
| Solubility in Water | 0.5 g/L, 0.709 g/L (25 °C) | [1] |
| Solubility in DMSO | 50 mg/mL, 55 mg/mL | [2][5] |
| Solubility in Ethanol | < 1 mg/mL | [5] |
| pKa | 7.46 (uncertain) | |
| UV λmax (in H₂O) | 271 nm, 275 nm | [6] |
Spectroscopic Data
The structural features of 2-thiouracil have been extensively characterized using various spectroscopic techniques.
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¹H NMR (400 MHz, DMSO-d₆): Chemical shifts are observed at approximately δ 12.4 (s, 1H, NH), δ 7.4 (d, 1H, J=7.7 Hz, CH), and δ 5.8 (d, 1H, J=7.7 Hz, CH).
-
IR (KBr): The infrared spectrum shows characteristic absorption bands corresponding to N-H stretching, C=O stretching, C=S stretching, and C=C stretching vibrations.
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UV-Vis (H₂O): The ultraviolet absorption spectrum in water exhibits a maximum absorption peak around 271-275 nm.[6]
-
Mass Spectrometry (EI): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z 128, corresponding to the molecular weight of 2-thiouracil.[3][7]
Experimental Protocols
Synthesis of 2-Thiouracil Derivatives
A common method for the synthesis of 2-thiouracil and its derivatives is the condensation of a β-ketoester with thiourea (B124793) in the presence of a base. The following is a representative protocol for a related compound, which can be adapted for 2-thiouracil.
Protocol: Synthesis of 2-Thio-6-methyluracil [8]
-
Reaction Setup: In a 2-liter flask, combine thiourea (76 g, 1 mole), ethyl acetoacetate (B1235776) (130 g, 1 mole), and sodium methoxide (B1231860) (120 g) in 900 mL of methanol.
-
Reaction: Gently heat the mixture on a steam bath and allow the solvent to evaporate over approximately 8 hours in a fume hood.
-
Work-up: Dissolve the resulting residue in 1 liter of hot water. Treat the solution with activated carbon and filter.
-
Precipitation: Carefully add 120 mL of glacial acetic acid to the hot filtrate to precipitate the product.
-
Purification: Collect the precipitate by filtration. Suspend the wet solid in a boiling solution of 1 liter of water and 20 mL of glacial acetic acid, stir well, and then cool.
-
Isolation: Collect the purified product by filtration, wash with cold water, and dry in an oven at 70°C.
Spectroscopic Sample Preparation
IR Spectroscopy (KBr Pellet Method) [9]
-
Grinding: Thoroughly grind 1-2 mg of 2-thiouracil with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
UV-Vis Spectroscopy [6]
-
Solution Preparation: Prepare a stock solution of 2-thiouracil in a suitable solvent (e.g., DMSO).
-
Working Solution: Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 1.5 mM.
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Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer, using the buffer as a blank.
Biological Activity and Mechanism of Action
The primary pharmacological effect of 2-thiouracil is its role as an antithyroid agent.[10] It inhibits the production of thyroid hormones (thyroxine and triiodothyronine) by targeting the enzyme thyroid peroxidase (TPO).[11][12] TPO is a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on the protein thyroglobulin, a critical step in thyroid hormone synthesis.
The inhibition of TPO by 2-thiouracil can be both reversible and irreversible, depending on the concentration of the drug and iodide.[13][14] 2-Thiouracil acts as a substrate for TPO, leading to its own oxidation and the subsequent inactivation of the enzyme.[12]
Caption: Mechanism of thyroid peroxidase inhibition by 2-thiouracil.
Tautomerism of 2-Thiouracil
2-Thiouracil exhibits keto-enol and thione-thiol tautomerism. The equilibrium between these forms is influenced by the solvent and pH. The thione-keto form is generally the most stable.
References
- 1. carlroth.com [carlroth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Thiouracil [webbook.nist.gov]
- 4. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Thiouracil | Thyroid hormone receptor(THR) | NO Synthase | TargetMol [targetmol.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. 2-Thiouracil [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. 2-Thiouracil - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
